molecular formula C11H13N3O4S B11801032 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B11801032
M. Wt: 283.31 g/mol
InChI Key: ZMBJHLZZZCLZMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a piperazine sulfonyl group attached to the benzoxazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one typically involves the following steps:

    Formation of the Benzoxazole Core: The benzoxazole core can be synthesized from 2-aminophenol and a suitable carboxylic acid derivative under cyclization conditions.

    Introduction of the Piperazine Sulfonyl Group: The piperazine sulfonyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the benzoxazole core with piperazine and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the benzoxazole core or the piperazine sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Reagents such as alkyl halides, sulfonyl chlorides, and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: It can serve as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may exhibit pharmacological properties, making it a candidate for the development of new therapeutic agents.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The piperazine sulfonyl group can interact with biological receptors, enzymes, or other proteins, leading to various biological effects. The benzoxazole core may also contribute to the compound’s activity by facilitating binding to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    6-Aminobenzoxazole: A benzoxazole derivative with an amino group, known for its applications in medicinal chemistry.

    2-Substituted Benzoxazole Derivatives: These compounds have various substituents on the benzoxazole core and exhibit diverse biological activities.

    Benzo[d]imidazo[2,1-b]thiazoles: Another class of heterocyclic compounds with structural similarities to benzoxazoles, known for their bioactivity.

Uniqueness

6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one is unique due to the presence of the piperazine sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H13N3O4S

Molecular Weight

283.31 g/mol

IUPAC Name

6-piperazin-1-ylsulfonyl-3H-1,3-benzoxazol-2-one

InChI

InChI=1S/C11H13N3O4S/c15-11-13-9-2-1-8(7-10(9)18-11)19(16,17)14-5-3-12-4-6-14/h1-2,7,12H,3-6H2,(H,13,15)

InChI Key

ZMBJHLZZZCLZMD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.